Ethyl 4-phenyl-2-[(trimethylsilyl)oxy]but-2-enoate
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Overview
Description
Ethyl 4-phenyl-2-[(trimethylsilyl)oxy]but-2-enoate is an organic compound characterized by its unique structure, which includes a phenyl group, an ethyl ester, and a trimethylsilyl-protected hydroxyl group. This compound is of interest in organic synthesis due to its potential reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-phenyl-2-[(trimethylsilyl)oxy]but-2-enoate typically involves the reaction of ethyl 4-phenylbut-2-enoate with trimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The trimethylsilyl group serves as a protective group for the hydroxyl functionality, preventing unwanted side reactions during subsequent synthetic steps .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-phenyl-2-[(trimethylsilyl)oxy]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole.
Major Products:
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of ethyl 4-phenylbut-2-en-1-ol.
Substitution: Formation of various substituted but-2-enoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-phenyl-2-[(trimethylsilyl)oxy]but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: Potential use in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: May serve as a precursor in the synthesis of drug candidates or active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 4-phenyl-2-[(trimethylsilyl)oxy]but-2-enoate involves its reactivity towards various chemical reagents. The trimethylsilyl group can be selectively removed under mild acidic conditions, revealing a reactive hydroxyl group that can participate in further chemical transformations. The phenyl and ethyl ester groups provide additional sites for functionalization, making this compound a versatile building block in organic synthesis .
Comparison with Similar Compounds
Ethyl 4-phenylbut-2-enoate: Lacks the trimethylsilyl-protected hydroxyl group, making it less versatile in certain synthetic applications.
Trimethylsilyl-protected alcohols: Share the protective trimethylsilyl group but differ in the rest of the molecular structure.
Uniqueness: Ethyl 4-phenyl-2-[(trimethylsilyl)oxy]but-2-enoate is unique due to the combination of its phenyl group, ethyl ester, and trimethylsilyl-protected hydroxyl group. This combination allows for selective reactions and functionalizations that are not possible with simpler analogs .
Properties
CAS No. |
188530-88-3 |
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Molecular Formula |
C15H22O3Si |
Molecular Weight |
278.42 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-trimethylsilyloxybut-2-enoate |
InChI |
InChI=1S/C15H22O3Si/c1-5-17-15(16)14(18-19(2,3)4)12-11-13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3 |
InChI Key |
WOEXQNJOFGOZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CCC1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
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